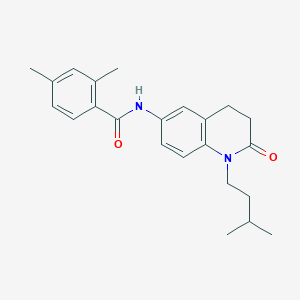

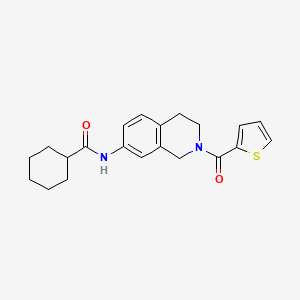

Tert-butyl (1-phenylpent-4-en-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carbamates, which includes “Tert-butyl (1-phenylpent-4-en-2-yl)carbamate”, often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Applications De Recherche Scientifique

Crystallography and Molecular Interactions

The study by Baillargeon et al. (2017) explores the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates. This research highlights the significance of tert-butyl carbamates in understanding molecular interactions involving hydrogen and halogen bonds Baillargeon et al., 2017.

Synthesis and Chemical Transformation

Li et al. (2015) describe the synthesis of tert-butyl carbamate with an efficient chiral inversion, highlighting its applications in chemical synthesis and the advantages of this method over previous ones Li et al., 2015.

Catalysis and Organic Synthesis

Storgaard and Ellman (2009) discuss the Rhodium-catalyzed enantioselective addition of arylboronic acids to tert-butyl carbamates, which is crucial for the preparation of various organic compounds. This study underscores the role of tert-butyl carbamates in catalysis and organic synthesis Storgaard & Ellman, 2009.

Intermediates in Biological Compounds

Zhao et al. (2017) present a rapid synthetic method for tert-butyl carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). This highlights its application in the synthesis of biologically significant molecules Zhao et al., 2017.

Nitrone Equivalents in Organic Chemistry

Guinchard et al. (2005) have discovered that tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics, making them significant as building blocks in organic chemistry Guinchard et al., 2005.

Enzymatic Kinetic Resolution

Piovan et al. (2011) explore the enzymatic kinetic resolution of tert-butyl phenylcarbamate, which led to the production of optically pure enantiomers. This study demonstrates the role of tert-butyl carbamates in enzymatic processes and their potential in the synthesis of chiral organoselenanes and organotelluranes Piovan et al., 2011.

Deprotection and Acylation

Li et al. (2006) conducted a study on the use of aqueous phosphoric acid for deprotection of tert-butyl carbamates, illustrating its applications in mild reaction conditions and preserving the stereochemical integrity of substrates Li et al., 2006.

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-(1-phenylpent-4-en-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-5-9-14(12-13-10-7-6-8-11-13)17-15(18)19-16(2,3)4/h5-8,10-11,14H,1,9,12H2,2-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKBWYQICXGZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)

![3-(benzenesulfonyl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2961868.png)